molecular formula C10H17N3O2 B6362400 1-Heptyl-4-nitro-1H-pyrazole CAS No. 1240579-42-3

1-Heptyl-4-nitro-1H-pyrazole

Cat. No.: B6362400
CAS No.: 1240579-42-3
M. Wt: 211.26 g/mol
InChI Key: UIPZVZJSJXEYOS-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) Heterocyclic Chemistry Research

Pyrazoles are a class of aromatic heterocyclic compounds that have been a focal point of chemical research for over a century, since their discovery by Ludwig Knorr in 1883. echemi.com These compounds are considered privileged scaffolds in medicinal chemistry and are integral to the development of pharmaceuticals, agrochemicals, and dyes. nih.govorientjchem.org The pyrazole ring is found in numerous commercial products, including the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. echemi.com

Research in pyrazole chemistry is dynamic, with ongoing efforts to synthesize novel derivatives and explore their potential applications. The ability to substitute at various positions on the pyrazole ring allows for the fine-tuning of a molecule's properties. The investigation of compounds like 1-Heptyl-4-nitro-1H-pyrazole is a testament to the continued exploration of this versatile heterocyclic system.

Significance of 4-Nitropyrazole Derivatives in Advanced Chemical Synthesis

The 4-nitropyrazole scaffold is a particularly important building block in organic synthesis. The nitro group at the 4-position significantly influences the electronic properties of the pyrazole ring, making it a key intermediate for the synthesis of more complex molecules. mdpi.com 4-Nitropyrazole itself is a versatile precursor used in the creation of various pharmaceutical and energetic materials. chemicalbook.com

The synthesis of 4-nitropyrazole can be achieved through methods such as the nitration of pyrazole using a mixture of nitric and sulfuric acids. chemicalbook.com The presence of the nitro group provides a reactive site for further chemical transformations, enabling the introduction of other functional groups. This reactivity is crucial for the construction of compounds with desired biological activities or material properties. For instance, 4-nitropyrazole derivatives are explored for their potential as antifungal agents, anti-inflammatory drugs, and anti-tumor agents. mdpi.com

Overview of Research Trajectories for N-Substituted Nitro-1H-pyrazoles

The substitution at the N1 position of the pyrazole ring is a common strategy to modulate the biological and physical properties of pyrazole derivatives. nih.gov Research into N-substituted nitro-1H-pyrazoles is driven by the quest for novel compounds with enhanced activities and specific functionalities. The nature of the substituent on the nitrogen atom can significantly impact the molecule's polarity, lipophilicity, and steric profile, which in turn affects its interaction with biological targets or its performance in material applications. nih.gov

Studies have explored a wide array of N-substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties. For example, the introduction of different alkyl groups can influence the compound's melting point and solubility. mdpi.com The exploration of N-substituted nitropyrazoles also extends to the field of energetic materials, where the goal is to develop compounds with high performance and low sensitivity. mdpi.com The heptyl group in this compound represents a specific modification within this broader research trajectory, aimed at understanding the influence of a longer, non-polar alkyl chain on the properties of the 4-nitropyrazole core.

Interactive Data Tables

Below are data tables providing information on the properties of pyrazole and related compounds.

Table 1: General Properties of the Pyrazole Ring

PropertyValue/DescriptionReference
Molecular FormulaC₃H₄N₂ echemi.com
Molar Mass68.079 g·mol⁻¹ echemi.com
AppearanceColorless crystalline solid
Melting Point66-70 °C echemi.com
Boiling Point186-188 °C echemi.com
NatureAromatic, weakly basic bldpharm.com

Table 2: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Nitropyrazole2075-46-9C₃H₃N₃O₂113.07323 (lit.)
1-Ethyl-4-nitro-1H-pyrazole58793-45-6C₅H₇N₃O₂141.13Not available
1-Pentyl-4-nitro-1H-pyrazole1240569-20-3C₈H₁₃N₃O₂183.21Not available
This compound 1240579-42-3 C₁₀H₁₇N₃O₂ 211.26 Not available
1-Hexyl-4-nitro-1H-pyrazole1171685-13-4C₉H₁₅N₃O₂197.24Not available

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPZVZJSJXEYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Functionalization of 1 Heptyl 4 Nitro 1h Pyrazole

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, which makes it reactive towards electrophiles. mdpi.com The presence of the nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution. libretexts.org Conversely, this deactivation for electrophilic attack activates the ring for nucleophilic substitution. libretexts.org

For nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group are activating and direct the incoming nucleophile to the ortho and para positions relative to themselves. libretexts.org In the case of 1-Heptyl-4-nitro-1H-pyrazole, a nucleophile would preferentially attack the C3 and C5 positions. The reaction proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org

It has been demonstrated that 4-halonitro-pyrazolecarboxylic acids can undergo nucleophilic substitution reactions with arylamines in the presence of copper salts, leading to the formation of 4-arylamino substituted products. osti.gov This suggests that under certain conditions, the nitro group can be replaced, although this is less common.

Reactions Involving the Nitro Functionality

The nitro group is a key functional group that significantly influences the reactivity of the molecule and can be transformed into various other functionalities.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the pyrazole ring, turning the strongly deactivating nitro group into a strongly activating amino group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro compounds to amines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com An advantage of catalytic hydrogenation is that it can often be carried out under neutral pH conditions. masterorganicchemistry.com

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective for this reduction. masterorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also used for the reduction of nitroarenes. wikipedia.org Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The resulting 1-heptyl-1H-pyrazol-4-amine is a valuable intermediate for further synthetic modifications.

Beyond reduction to amines, the nitro group can participate in other transformations. For instance, the nitro group can be converted into a nitroso group. nih.gov While direct nitrosation typically occurs on electron-rich aromatic systems, transformations of existing nitro groups are also possible under specific conditions. nih.gov

The transformation of the nitro group is a key step in the synthesis of more complex heterocyclic systems. For example, the hydrazinolysis of 3-nitropyridin-4(1H)-one leads to the formation of a pyrazole derivative, demonstrating a ring transformation reaction involving a nitro group. pleiades.online

Reactivity of the Heptyl Substituent for Further Derivatization

The heptyl group at the N1 position of the pyrazole ring is generally considered to be relatively inert. However, it can undergo reactions typical of alkyl chains, such as free-radical halogenation, although this is often less selective. More controlled functionalization of the heptyl chain would likely require specific strategies to activate a particular C-H bond, which is a challenging aspect of modern organic synthesis.

Derivatization for Complex Molecular Architectures

The functional groups on the this compound scaffold, particularly the amine derived from the nitro group, serve as handles for building more complex molecules. The resulting 1-heptyl-4,5-diaminopyrazole, for instance, is a key component in oxidative hair dyeing compositions, where it reacts with other compounds to form intense and long-lasting colors. google.com

The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of fused heterocyclic systems. This versatility makes this compound and its derivatives valuable precursors in medicinal chemistry and materials science. chim.itacs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons, carbons, and other magnetically active nuclei.

Proton (¹H) NMR Studies for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. science.gov For 1-Heptyl-4-nitro-1H-pyrazole, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the pyrazole (B372694) ring and the heptyl chain. The chemical shifts of the pyrazole ring protons are influenced by the electron-withdrawing nitro group and the N-heptyl substituent. The protons on the heptyl chain exhibit characteristic signals, with their chemical shifts and splitting patterns providing information about their connectivity.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogues

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3 (pyrazole)7.47d1.8
H-5 (pyrazole)6.90d1.8
α-CH₂ (heptyl)4.18t6.9
β-CH₂ (heptyl)1.92-2.00m
Other CH₂ (heptyl)1.25-1.40m
CH₃ (heptyl)0.85-0.95t7.5

Note: Data is based on analogous N-alkyl-nitropyrazoles and may vary slightly for the specific compound. The multiplicity is denoted as d (doublet), t (triplet), and m (multiplet).

Carbon-13 (¹³C) NMR Investigations for Carbon Framework Analysis

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Analogues

Carbon Chemical Shift (ppm)
C-3 (pyrazole)155.7
C-4 (pyrazole)132.0
C-5 (pyrazole)102.8
α-CH₂ (heptyl)55.5
β-CH₂ (heptyl)31.5
Other CH₂ (heptyl)28.7, 26.3, 22.5
CH₃ (heptyl)14.0

Note: Data is based on analogous N-alkyl-nitropyrazoles and may vary slightly for the specific compound.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. wikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment and the presence of substituents. researchgate.net In this compound, the ¹⁵N NMR spectrum would show distinct signals for the two nitrogen atoms in the pyrazole ring (N-1 and N-2) and the nitrogen atom of the nitro group. The resonance of the N-1 atom, being a "pyrrole-type" nitrogen, and the N-2 atom, a "pyridine-type" nitrogen, appear at characteristic chemical shifts. The nitro group nitrogen also has a specific chemical shift range. These values provide direct evidence for the electronic structure around the nitrogen centers. mdpi.com

Advanced NMR Techniques for Tautomeric and Conformational Analysis

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are employed for a more detailed structural analysis. ipb.pt These methods help in establishing the connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra. For pyrazole derivatives, these techniques are also crucial for studying potential tautomerism. mdpi.com Although N-alkylation in this compound prevents annular tautomerism, these advanced methods can be used to analyze the conformational flexibility of the heptyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within the molecule. nsf.govupi.edu The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic heptyl chain appear at their expected frequencies. The C=C and C=N stretching vibrations of the pyrazole ring also give rise to specific absorption bands.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Nitro (NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (NO₂)Symmetric Stretch1340 - 1380Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Pyrazole RingC=C, C=N Stretch1400 - 1600Medium
C-NStretch1000 - 1250Medium

Note: The exact positions of the absorption bands can be influenced by the molecular environment. The intensity is described as strong or medium. libretexts.orgscribd.comresearchgate.net

Raman Spectroscopy for Molecular Vibrations Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural components. For this compound, the Raman spectrum is characterized by contributions from the nitro group (NO₂), the pyrazole ring, and the heptyl substituent.

The nitro group typically exhibits strong and characteristic Raman bands. The symmetric stretching vibration of the NO₂ group is expected in the range of 1320-1370 cm⁻¹, while the asymmetric stretching vibration appears between 1485-1570 cm⁻¹. researchgate.net Another key vibration is the scissoring mode of the NO₂ group, which is anticipated to be found at lower wavenumbers.

The pyrazole ring itself contributes a set of characteristic vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. tandfonline.com The ring stretching vibrations (C=C and C=N) typically appear in the 1430-1650 cm⁻¹ region. tandfonline.com The heptyl group introduces vibrations characteristic of alkyl chains. These include C-H stretching modes just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies. The analysis of these distinct vibrational frequencies allows for the confirmation of the different functional parts of the molecule. spectroscopyonline.com

Table 1: Expected Characteristic Raman Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1485 - 1570
Nitro (NO₂) Symmetric Stretch 1320 - 1370
Pyrazole Ring C=C, C=N Stretch 1430 - 1650
Pyrazole Ring C-H Stretch > 3000

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. scispace.com For this compound (C₁₀H₁₇N₃O₂), the exact mass can be calculated and then experimentally verified. This high level of accuracy allows for unambiguous formula determination, distinguishing it from other compounds with the same nominal mass. rsc.org HRMS analysis, often coupled with techniques like electrospray ionization, would aim to detect the protonated molecule, [M+H]⁺.

Table 2: Calculated Molecular Mass of this compound

Formula Type Mass (Da)
C₁₀H₁₇N₃O₂ Monoisotopic Mass 211.1321

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally unstable or non-volatile molecules by transferring ions from solution into the gas phase. nih.gov It is particularly well-suited for pyrazole derivatives. nepjol.info In the case of this compound, ESI-MS would typically be used to generate the protonated molecular ion [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 212.1399 in positive ion mode. nepjol.infolibretexts.org The relative lack of fragmentation with this "soft" method ensures that the molecular ion peak is prominent, confirming the molecular weight of the compound. uni-oldenburg.de Further structural information can be obtained by inducing fragmentation of the parent ion (MS/MS), which would likely show losses of the nitro group and fragmentation along the heptyl chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. msu.edu The nitropyrazole system in this compound constitutes a significant chromophore.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. rsc.org The pyrazole ring itself exhibits a π → π* transition, which is reported for the parent compound around 205-211 nm. researchgate.net The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. For comparison, nitrophenols show wide absorption bands around 345 nm. spectroscopyonline.com Therefore, this compound would likely display strong absorption bands in the UV region, characteristic of conjugated nitro-aromatic systems. researchgate.net

Table 3: Expected UV-Vis Absorption Characteristics

Transition Type Chromophore Expected Wavelength Region
π → π* Nitropyrazole Ring > 210 nm

Single Crystal X-Ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com While specific crystallographic data for this compound is not available in the cited literature, the analysis of related pyrazole structures allows for an educated prediction of its solid-state characteristics. niscpr.res.in

Table 4: List of Mentioned Compounds

Compound Name
This compound
4-Halogenated-1H-pyrazoles
Nitrophenols
4-bromo-1H-pyrazole
4-chloro-1H-pyrazole

Computational and Theoretical Investigations of 1 Heptyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations for Molecular Structure Optimization

To elucidate the three-dimensional arrangement of atoms in 1-Heptyl-4-nitro-1H-pyrazole and its conformational stability, quantum chemical calculations are employed. These calculations aim to find the minimum energy structure, which corresponds to the most stable geometry of the molecule.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, HF, MP2)

Density Functional Theory (DFT) has become a important tool for the computational study of molecular systems. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT. researchgate.net For this compound, B3LYP calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, often provides a good initial geometry. researchgate.net However, it does not account for electron correlation to the same extent as DFT or post-HF methods. Møller-Plesset perturbation theory of the second order (MP2) is a post-HF method that includes electron correlation effects and can offer more refined structural parameters. researchgate.netresearchgate.net A comparative analysis using these methods allows for a comprehensive understanding of the molecule's geometry.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy and computational cost. researchgate.net Pople-style basis sets, such as the 6-31G(d,p), are widely used for their balance of accuracy and efficiency in optimizing molecular geometries. gaussian.com For more precise calculations, especially for electronic properties, larger basis sets like the correlation-consistent basis sets (e.g., aug-cc-pVTZ) may be employed. researchgate.net The selection of an appropriate basis set is a trade-off between the desired level of accuracy and the computational resources available. Diffuse functions, denoted by a '+' or '++' in the basis set name, are particularly important for describing the diffuse nature of electron density in anions and in systems with lone pairs, such as the nitro group in this compound. youtube.com

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using different levels of theory.

ParameterB3LYP/6-311++G(d,p)HF/6-311++G(d,p)MP2/6-311++G(d,p)
Bond Lengths (Å)
N1-N21.3751.3681.378
N2-C31.3301.3251.332
C3-C41.4201.4251.418
C4-C51.3801.3851.378
C5-N11.3501.3451.352
C4-N(nitro)1.4601.4651.458
N(nitro)-O1.2301.2251.232
N1-C(heptyl)1.4801.4851.478
Bond Angles (°) **
N1-N2-C3110.0110.2109.8
N2-C3-C4108.0107.8108.2
C3-C4-C5105.0104.8105.2
C4-C5-N1111.0111.2110.8
C5-N1-N2106.0106.0106.0
Dihedral Angles (°) **
C5-N1-C(heptyl)-C178.5179.0178.0
C3-C4-N(nitro)-O179.5180.0179.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure and Reactivity Studies

Understanding the electronic structure of this compound is key to predicting its chemical behavior and reactivity. Computational methods provide valuable tools for this purpose.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nist.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring and the nitro group, while the LUMO would also be centered on the electron-withdrawing nitro group and the pyrazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.45
HOMO-LUMO Gap (ΔE)4.40

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution in a molecule and identifying reactive sites. researchgate.net The MEP surface displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the heptyl chain and the pyrazole ring would exhibit positive potential, making them potential sites for nucleophilic interaction. researchgate.netmdpi.com

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui function analysis provides a more quantitative measure of local reactivity within a molecule. nih.gov It identifies which atoms are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netresearchgate.net For this compound, the Fukui functions would likely indicate that the carbon atom attached to the nitro group (C4) and the nitrogen atoms of the pyrazole ring are potential sites for nucleophilic attack, while the oxygen atoms of the nitro group would be more prone to electrophilic attack. bas.bg This analysis, in conjunction with MEP mapping, offers a detailed picture of the molecule's reactivity profile.

Spectroscopic Property Simulations

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. For this compound, these simulations can offer a detailed understanding of its NMR, IR, Raman, and UV-Vis spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. mdpi.comresearchgate.netresearchgate.net This method, often employed in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. researchgate.netimist.ma

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can aid in the assignment of experimental NMR signals and provide confidence in the structural elucidation of newly synthesized compounds. For instance, in studies of similar heterocyclic compounds, a good correlation between the experimental and calculated chemical shifts has been observed. mdpi.comresearchgate.net

Illustrative Data for a Related Compound (4-Nitropyrazole): Below is a table showing a comparison of experimental ¹H NMR chemical shifts for 4-nitropyrazole with theoretical values that could be obtained using the GIAO method.

ProtonExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)
H38.108.05
H58.508.45

Note: The theoretical values are illustrative and based on typical accuracies of the GIAO method for similar compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net Theoretical calculations of vibrational frequencies are essential for the interpretation of these experimental spectra. By employing DFT methods, the vibrational modes of this compound can be computed.

These calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities in both IR and Raman spectra. This information is invaluable for assigning specific absorption bands and Raman shifts to particular molecular motions, such as the stretching of the N-O bonds in the nitro group, C-H stretching in the heptyl chain, and various vibrations of the pyrazole ring. For example, in related nitro-substituted aromatic compounds, the symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in specific regions of the IR spectrum.

Illustrative Vibrational Frequencies for a Related Compound (4-Nitropyrazole): The following table presents key calculated vibrational frequencies for 4-nitropyrazole, which would be analogous to some of the vibrations in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-O)asym1545Asymmetric NO₂ stretch
ν(N-O)sym1351Symmetric NO₂ stretch
ν(C=C)1617C=C stretch in pyrazole ring
ν(=N-N)1402N-N stretch in pyrazole ring

Note: These values are based on experimental data for a similar compound and are illustrative of what would be calculated for this compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.orgyoutube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of these transitions, which corresponds to the intensity of the absorption bands. researchgate.net

These calculations can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, which are common in aromatic and nitro-containing compounds. The results can be used to understand the optical properties of the molecule and how they are influenced by its structure. For instance, the presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyrazole ring.

Illustrative UV-Vis Data for a Related Compound (4-Nitropyrazole): A TD-DFT calculation for 4-nitropyrazole would provide insights into its electronic transitions, similar to what would be expected for this compound.

TransitionCalculated λₘₐₓ (nm)Oscillator Strength (f)
S₀ → S₁ (π→π)2650.25
S₀ → S₂ (n→π)3100.01

Note: These values are illustrative and based on typical TD-DFT predictions for similar aromatic nitro compounds. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govresearchgate.netnih.gov By mapping properties such as the normalized contact distance (dₙₒᵣₘ) onto the Hirshfeld surface, it is possible to identify and analyze various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing of a molecule. researchgate.netrsc.org

Illustrative Hirshfeld Surface Analysis Contributions for a Related Pyrazole Derivative: The following table shows the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a hypothetical pyrazole derivative, illustrating the type of data obtained from this analysis.

Intermolecular ContactContribution (%)
H···H45.0
O···H25.5
C···H15.2
N···H8.8
Other5.5

Note: These percentages are illustrative and based on typical values for similar organic molecules.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties of this compound.

These calculations can predict how the solvent polarity affects the molecule's geometry, electronic structure, and spectroscopic properties. For instance, the UV-Vis absorption spectrum of a compound can exhibit a shift in λₘₐₓ in solvents of different polarities (solvatochromism). Furthermore, theoretical studies can model the influence of the solvent on reaction rates and equilibria by considering the differential stabilization of reactants, transition states, and products. nih.gov For this compound, it is expected that polar solvents would stabilize the charge separation in the nitro group, potentially influencing its reactivity and spectroscopic characteristics.

Illustrative Solvent Effects on λₘₐₓ for a Generic Nitroaromatic Compound: The table below illustrates how the calculated λₘₐₓ of a nitroaromatic compound might change with solvent polarity.

SolventDielectric ConstantCalculated λₘₐₓ (nm)
Hexane1.88270
Dichloromethane8.93278
Acetonitrile37.5285
Water80.1290

Note: The λₘₐₓ values are illustrative and demonstrate a typical trend for π→π transitions in polarizable molecules.*

Applications of 1 Heptyl 4 Nitro 1h Pyrazole in Advanced Chemical Science

Role as a Synthetic Intermediate for Novel Chemical Entities

1-Heptyl-4-nitro-1H-pyrazole serves as a valuable synthetic intermediate for the creation of a diverse array of novel chemical entities. The pyrazole (B372694) ring system is a well-established scaffold in medicinal and materials chemistry, and the specific substitution pattern of this compound offers multiple avenues for further chemical modification. mdpi.comresearchgate.netresearchgate.net

The presence of the nitro group at the 4-position of the pyrazole ring is particularly significant. This electron-withdrawing group can be readily reduced to an amino group, which then can be subjected to a wide range of chemical transformations. rsc.org This amino functionality can be diazotized, acylated, or used in condensation reactions to construct more complex heterocyclic systems. For instance, by analogy with other 3-aminopyrazoles, the corresponding amine of this compound could be a precursor to pyrazolo[1,5-a]pyrimidines, a class of compounds with known biological activities. mdpi.com

Furthermore, the pyrazole ring itself can participate in various reactions. The nitrogen atoms can be further alkylated or arylated, and the carbon atoms of the ring can be functionalized, although the reactivity is influenced by the existing substituents. The synthesis of various N-substituted pyrazoles is a common strategy to modulate their physical and chemical properties for specific applications. sci-hub.st For example, processes have been developed for the synthesis of 1-alkyl-4,5-diaminopyrazole salts, which are used as precursors for dyes, highlighting the industrial relevance of such substituted pyrazoles. google.comgoogle.com

The general synthetic utility of pyrazoles is well-documented, with numerous methods available for their synthesis and subsequent modification. organic-chemistry.orgresearchgate.net These strategies often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The resulting pyrazole core can then be elaborated, and the specific substituents, such as the heptyl and nitro groups in this compound, provide handles for introducing further chemical diversity.

Potential in Materials Science and Engineering

The distinct electronic and structural features of this compound suggest its potential for applications in materials science, particularly in the development of organic electronic materials, optical systems, and advanced polymer architectures.

Development of Organic Electronic Materials

While direct studies on the electronic properties of this compound are not extensively reported, the broader class of pyrazole-containing molecules and polymers has shown promise in organic electronics. mines.edu The electronic characteristics of organic materials are intrinsically linked to their molecular structure and morphology in the solid state. mines.edu

The pyrazole ring is an electron-rich heterocycle, and the presence of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic distribution within the molecule. This can lead to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a desirable characteristic for n-type organic semiconductors. The heptyl chain, being a non-polar alkyl group, would primarily affect the material's solubility and film-forming properties, which are crucial for device fabrication.

Research on other pyrazole-based conducting polymers has demonstrated their potential. For example, poly(pyrazoles) have been synthesized and their electrical conductivity has been studied. google.com In some cases, the functional groups on the pyrazole ring are maintained during polymerization, allowing for the tuning of the polymer's electronic properties. google.com It is conceivable that after suitable functionalization to enable polymerization, this compound could be incorporated into polymers for applications in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The interplay between the electron-donating pyrazole and the electron-accepting nitro group could facilitate intramolecular charge transfer, a phenomenon often exploited in materials for organic electronics. researchgate.net

Application in Optical and Photophysical Systems

The photophysical properties of pyrazole derivatives have been a subject of interest, with some exhibiting fluorescence and nonlinear optical (NLO) activity. researchgate.netresearchgate.net The specific photophysical behavior of this compound has not been detailed in the literature, but inferences can be drawn from related structures.

The fluorescence of pyrazole-containing compounds is often influenced by the nature and position of substituents on the pyrazole and any attached aromatic rings. For instance, some 2-pyrazoline (B94618) derivatives exhibit fluorescence, while those substituted with nitro groups can display second-order NLO properties. researchgate.net The nitro group in this compound is a strong chromophore and auxochrome, which would significantly impact its absorption and emission characteristics. It is possible that this compound could exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence. acs.org

Furthermore, the study of pyrrolo[2,3-c]isoquinolines, which can be synthesized from pyrrole (B145914) derivatives, has shown that the photophysical properties, including Stokes shift and fluorescence intensity, are highly dependent on the molecular structure and the solvent environment. acs.org This underscores the potential for fine-tuning the optical properties of heterocyclic compounds like this compound through chemical modification.

Incorporation into Polymer Architectures

The pyrazole moiety has been successfully incorporated into various polymer backbones, leading to materials with enhanced thermal stability and specific optical and electronic properties. google.comresearchgate.net While there are no direct reports on the use of this compound as a monomer, its structure suggests that it could be a valuable building block for functional polymers after appropriate modification.

For instance, the synthesis of poly(3-amino-4-nitropyrazole) has been demonstrated, where the aminopyrazole derivative is polymerized. google.com This indicates that if the nitro group of this compound were reduced to an amino group, the resulting aminopyrazole could potentially be polymerized. The heptyl group would likely enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization.

The general strategies for creating pyrazole-containing polymers often involve the polymerization of pyrazole monomers bearing reactive functional groups. researchgate.net Therefore, this compound could be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, to enable its incorporation into a polymer chain. The resulting polymer would possess the combined properties of the pyrazole core, the nitro functionality, and the long alkyl chain, potentially leading to materials with unique self-assembly behaviors or liquid crystalline properties.

Potential Utility in Agrochemical Development as a Chemical Building Block

The pyrazole ring is a prominent scaffold in the agrochemical industry, forming the core of many commercially successful herbicides, insecticides, and fungicides. google.comnbinno.com The versatility of the pyrazole ring allows for the introduction of various substituents, leading to a wide range of biological activities. nih.govnih.gov

Although specific agrochemical applications of this compound have not been reported, its structure contains key features that are often found in active agrochemical compounds. The nitro group is a known pharmacophore in some pesticides, and it can also serve as a synthetic handle for introducing other functional groups. nbinno.com

The long heptyl chain is a lipophilic group, which can significantly influence the compound's partitioning behavior and its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. This can have a profound effect on the compound's bioavailability and efficacy. The synthesis of various N-alkyl-substituted pyrazoles is a common strategy in the development of new agrochemicals to optimize their activity and physical properties. google.comgoogle.com

Therefore, this compound represents a valuable chemical building block for the synthesis of new potential agrochemicals. It can be used as a starting material to generate libraries of related compounds with different functional groups, which can then be screened for their herbicidal, insecticidal, or fungicidal activities.

Exploration in Energetic Materials Science (where applicable to nitropyrazoles)

Nitropyrazoles are a well-established class of energetic materials, known for their high nitrogen content, good thermal stability, and tunable energetic performance. nih.govsioc-journal.cn The introduction of nitro groups onto the pyrazole ring is a key strategy for increasing the energy content of these compounds. nih.gov

The energetic properties of nitropyrazoles are highly dependent on the number and position of the nitro groups, as well as the nature of other substituents on the pyrazole ring. While this compound itself may not be a primary high-explosive due to the presence of the hydrogen-rich heptyl chain, it serves as an important model compound for understanding the properties of N-alkylated nitropyrazoles. The study of such compounds can provide valuable insights into the design of new energetic materials with tailored properties, such as melt-castable explosives or insensitive munitions. rsc.org

The thermal stability of energetic materials is a critical parameter, and research on compounds like 5-methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO) and its salts has shown that nitropyrazole derivatives can exhibit high decomposition temperatures. energetic-materials.org.cn The heptyl group in this compound would be expected to influence its melting point and potentially its thermal stability.

The following table provides a comparison of the properties of some representative nitropyrazole-based energetic materials, which helps to contextualize the potential of compounds like this compound in this field.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
3-Nitropyrazole3-NP1.526.6818.81
4-Nitropyrazole4-NP1.526.8618.81
5-Methyl-4-nitro-1H-pyrazol-3(2H)-oneMNPO1.74 (for ammonium (B1175870) salt)>7.0>15.0
3,5-Diamino-4-nitropyrazole----

Data for 3-NP and 4-NP from nih.gov, and for MNPO from energetic-materials.org.cn. Data for 3,5-diamino-4-nitropyrazole is mentioned in the context of energetic materials research. rsc.org

This interactive data table allows for a clear comparison of the energetic properties of different nitropyrazole derivatives.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-nitropyrazoles is a well-established but often challenging process, frequently involving harsh conditions, such as mixtures of nitric and sulfuric acids, and sometimes resulting in modest yields or isomeric mixtures. guidechem.comchemicalbook.com Future research will likely prioritize the development of greener, more efficient, and cost-effective synthetic pathways for N-alkylated nitropyrazoles like 1-Heptyl-4-nitro-1H-pyrazole.

Current methods for producing 4-nitropyrazole, the core of the target molecule, include the direct nitration of pyrazole (B372694) or the rearrangement of N-nitropyrazole. guidechem.comnih.gov One optimized one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has achieved yields as high as 85%. guidechem.comresearchgate.net However, these methods still rely on potent and hazardous reagents.

Future strategies should focus on:

Catalytic Nitration: Employing solid catalysts like zeolites or silica (B1680970) could offer a milder and more selective alternative to strong acid mixtures. guidechem.comnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors can enhance safety, improve heat transfer, and allow for precise control over reaction parameters, potentially increasing yield and purity.

Alternative Nitrating Agents: Investigating greener nitrating agents to replace traditional nitric/sulfuric acid mixtures is crucial for sustainable production. energetic-materials.org.cn

Regioselective N-Alkylation: Developing methods that ensure the heptyl group attaches specifically to the N1 position is critical. The synthesis of N1-substituted-4-nitropyrazole-5-carboxylates has been achieved with good regioselectivity using pyridine (B92270) as a solvent, a technique that could be adapted for similar compounds. rsc.org

Table 1: Comparison of Synthetic Methods for 4-Nitropyrazole

Method Reagents Conditions Yield Advantages Disadvantages Citation
Direct Nitration Nitric Acid, Sulfuric Acid 90°C, 6 hours 56% Simple procedure Low yield, high temperature, long reaction time guidechem.com
N-Nitropyrazole Rearrangement Concentrated Sulfuric Acid 90°C, 24 hours - Alternative pathway Long reaction time, high temperature guidechem.com
One-Pot, Two-Step Fuming Nitric Acid, Fuming Sulfuric Acid 50°C, 1.5 hours 85% High yield, shorter time Use of hazardous fuming acids guidechem.comresearchgate.net

Exploration of Novel Reactivity Pathways for Functionalization

The functionalization of the nitropyrazole scaffold is a key area for creating novel molecules with tailored properties. rsc.org The presence of the nitro group in this compound deactivates the ring, but also presents opportunities for specific chemical transformations. Future research should explore diverse reactivity pathways.

Key areas for exploration include:

C-H Activation: Recent advances in transition-metal-catalyzed C-H activation offer a powerful tool for directly introducing new functional groups, such as aryl groups, onto the pyrazole ring, providing alternatives to traditional cross-coupling methods. acs.org

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which serves as a versatile handle for a wide array of subsequent functionalizations, including the formation of amides, sulfonamides, or fused heterocyclic systems. rsc.org This would open a pathway to compounds like 1-Heptyl-4-amino-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNAr): While the nitro group is deactivating, SNAr reactions at other positions on the pyrazole ring, particularly if further activated, could be a viable strategy. Research into the regioselective substitution of nitro groups on the pyrazole ring has shown this is possible under certain conditions. researchgate.net

Ring Expansion and Fusion: Based on work with related nitropyrazoles, exploring reactions that lead to ring expansion or the fusion of another heterocyclic ring, such as a triazine or tetrazole, could generate novel, complex molecular architectures with unique properties. rsc.orgrsc.orgresearchgate.netbohrium.com

Table 2: Potential Functionalization Reactions for the Nitropyrazole Core

Reaction Type Position Reagents/Catalysts Potential Product Citation
C-H Arylation C5 Transition-metal catalysts (e.g., Palladium) 1-Heptyl-5-aryl-4-nitro-1H-pyrazole acs.org
Nitro Group Reduction C4 Reducing agents (e.g., H₂, Pd/C) 1-Heptyl-4-amino-1H-pyrazole rsc.org
Ring Fusion N1 and C5 amino group Cyanogen azide Fused tetrazole-pyrazole system rsc.orgrsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. eurasianjournals.com For this compound, advanced computational modeling can provide deep insights into its structure, properties, and reactivity.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations are powerful for predicting electronic structure, vibrational frequencies, and geometric parameters. tandfonline.comacrhem.org These studies can elucidate the influence of the heptyl and nitro groups on the pyrazole ring's aromaticity and stability. researchgate.net DFT can also be used to explore reaction mechanisms, such as sigmatropic shifts observed in nitropyrazole rearrangements. pk.edu.pl

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space and dynamic behavior of the molecule, which is particularly relevant for the flexible heptyl chain. eurasianjournals.comhilarispublisher.com This can help understand intermolecular interactions in different environments.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of pyrazole derivatives with their chemical or material properties. hilarispublisher.comnih.gov This allows for the predictive design of new molecules with enhanced characteristics.

Table 3: Computational Methods and Their Applications to Pyrazole Derivatives

Computational Method Application Predicted Properties Citation
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanisms Molecular geometry, stability, band gap, vibrational spectra eurasianjournals.comtandfonline.comacrhem.orgresearchgate.net
Molecular Dynamics (MD) Conformational analysis, binding interactions Dynamic behavior, binding modes with targets eurasianjournals.comhilarispublisher.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Predictive modeling Correlation of structure with activity/properties hilarispublisher.comnih.gov

Diversification of Applications in Non-Biological Domains

While pyrazoles are heavily researched in medicinal and agricultural chemistry, their unique properties make them suitable for a range of non-biological applications. royal-chem.comrroij.comnbinno.comresearchgate.net Future work on this compound and its derivatives should explore their potential in materials science and other fields.

Potential application areas include:

Energetic Materials: Nitropyrazoles are a significant area of research for high-energy density materials. nih.govenergetic-materials.org.cnmdpi.com The high nitrogen content and heat of formation make them promising candidates for explosives and propellants. researchgate.netresearchgate.net While this compound itself may not be a primary energetic compound due to its high carbon content, it could serve as a plasticizer or a precursor for more complex energetic molecules. energetic-materials.org.cnmdpi.com

Organic Electronics: The pyrazole core can be incorporated into polymers and organic materials. royal-chem.comrroij.com The electron-withdrawing nitro group and the potential for forming ordered structures could make derivatives useful in developing conductive polymers or materials with specific optical properties.

Dyes and Pigments: Pyrazolone-based dyes are already in commercial use, and the chromophoric properties of the nitropyrazole system could be exploited for creating new colorants. royal-chem.com

Coordination Chemistry: Pyrazole derivatives are excellent ligands for metal ions. The resulting metal complexes can have applications in catalysis and materials science. nbinno.com

Table 4: Potential Non-Biological Applications of Nitropyrazole Derivatives

Application Domain Rationale Potential Role of this compound Citation
Energetic Materials High nitrogen content, positive heat of formation, thermal stability. Intermediate, plasticizer for melt-cast explosives. chemicalbook.comenergetic-materials.org.cnmdpi.com
Material Science Precursors for polymers, liquid crystals. Building block for conductive polymers or materials with specific optical properties. royal-chem.comrroij.comnbinno.com
Dyes and Plastics Chromophoric nature of the pyrazole system. Component in the synthesis of novel dyes. royal-chem.com

Q & A

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

  • Methodological Answer : Batch vs. flow chemistry comparisons identify scalability bottlenecks. For example, microwave-assisted synthesis reduces reaction time (2–4 hours vs. 16 hours) and improves yield consistency. Statistical tools (e.g., Design of Experiments) optimize parameters like reagent stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.